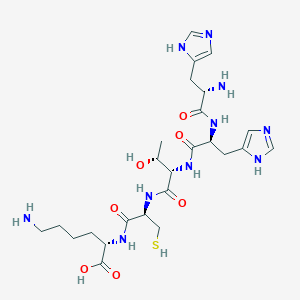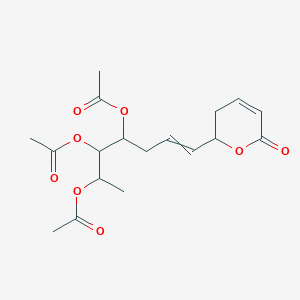
Dodecyl 2-acetyl-6-(4-cyanophenoxy)-3-oxohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyl 2-acetyl-6-(4-cyanophenoxy)-3-oxohexanoate is a synthetic organic compound known for its unique chemical structure and properties It is a derivative of hexanoic acid and features a dodecyl ester group, an acetyl group, a cyanophenoxy group, and a keto group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl 2-acetyl-6-(4-cyanophenoxy)-3-oxohexanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the esterification of hexanoic acid with dodecanol to form dodecyl hexanoate. This intermediate is then subjected to a series of reactions, including acetylation, cyanophenoxy substitution, and oxidation, to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. Continuous flow processes and automated systems are employed to enhance efficiency and reduce production costs. Quality control measures, such as chromatography and spectroscopy, are used to monitor the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dodecyl 2-acetyl-6-(4-cyanophenoxy)-3-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The cyanophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Wissenschaftliche Forschungsanwendungen
Dodecyl 2-acetyl-6-(4-cyanophenoxy)-3-oxohexanoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the development of specialty chemicals, coatings, and materials with specific properties.
Wirkmechanismus
The mechanism of action of Dodecyl 2-acetyl-6-(4-cyanophenoxy)-3-oxohexanoate involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. For example, the cyanophenoxy group may interact with cellular proteins, while the keto group can participate in redox reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexanoic acid derivatives: Compounds with similar hexanoic acid backbones but different functional groups.
Dodecyl esters: Esters with dodecyl groups but varying acyl or aromatic substituents.
Cyanophenoxy compounds: Molecules containing the cyanophenoxy group but different ester or keto functionalities.
Uniqueness
Dodecyl 2-acetyl-6-(4-cyanophenoxy)-3-oxohexanoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
915378-27-7 |
|---|---|
Molekularformel |
C27H39NO5 |
Molekulargewicht |
457.6 g/mol |
IUPAC-Name |
dodecyl 2-acetyl-6-(4-cyanophenoxy)-3-oxohexanoate |
InChI |
InChI=1S/C27H39NO5/c1-3-4-5-6-7-8-9-10-11-12-19-33-27(31)26(22(2)29)25(30)14-13-20-32-24-17-15-23(21-28)16-18-24/h15-18,26H,3-14,19-20H2,1-2H3 |
InChI-Schlüssel |
ANGFJTGVNJKSPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)C(C(=O)C)C(=O)CCCOC1=CC=C(C=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-({2-[(pyridin-3-yl)oxy]hexyl}oxy)benzoate](/img/structure/B12610746.png)

![N-[2-(Cyclopent-2-en-1-yl)phenyl]benzamide](/img/structure/B12610755.png)

![2-{[2-(4-Aminophenoxy)ethyl]sulfanyl}aniline](/img/structure/B12610759.png)
![4-[([1,1'-Biphenyl]-4-yl)oxy]but-2-yn-1-amine](/img/structure/B12610765.png)
![4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12610773.png)


![3-[5-Bromo-1-(oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B12610783.png)

![6-Hydroxy-8-sulfanylidene-2-oxa-7,9-diazaspiro[4.5]decan-1-one](/img/structure/B12610786.png)


